3-Pentynoic Acid Methyl-d3 Ester
Description
3-Pentynoic Acid Methyl-d3 Ester is a deuterated organic compound characterized by a triple bond (alkyne group) at the third carbon of the pentynoic acid backbone and a deuterated methyl ester group (-CD₃). The molecular formula is C₆H₅D₃O₂, with a molecular weight of 129.17 g/mol. The deuterium substitution at the methyl group enhances its utility in isotopic labeling studies, particularly in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic research .
Properties
Molecular Formula |
C₆H₅D₃O₂ |
|---|---|
Molecular Weight |
115.15 |
Synonyms |
Methyl-d3 Pent-3-ynoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Pentynoic Acid Methyl-d3 Ester with structurally related esters, emphasizing functional groups, deuterium effects, and applications:
Isotopic Effects and Stability
Deuterated compounds like 3-Pentynoic Acid Methyl-d3 Ester exhibit distinct physicochemical properties compared to non-deuterated analogs:
- Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing metabolic breakdown and enzymatic reactions. This property is critical in tracer studies to monitor pathways without rapid degradation .
- Boiling Point: Deuterated esters generally have slightly higher boiling points due to increased molecular mass. For example, methyl-d3 esters may boil 1–3°C higher than non-deuterated counterparts .
- NMR Spectroscopy: Deuterium incorporation simplifies proton NMR spectra by eliminating signals from the methyl group, aiding structural elucidation .
Research Findings and Data Gaps
While direct studies on 3-Pentynoic Acid Methyl-d3 Ester are sparse, research on similar compounds highlights:
- The cytotoxic effects of methyl esters in algal extracts () underscore the biological relevance of ester derivatives, though alkyne-containing esters require further toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
